Thiol Acidity: pKa Differentiation from 2-Quinolinemethanethiol
The predicted acid dissociation constant (pKa) of the thiol group in Quinolin-6-ylmethanethiol is 9.01, which is 0.75 log units lower than that of its 2-substituted analog, 2-Quinolinemethanethiol, whose predicted pKa is 9.76 [1]. This significant difference in acidity directly impacts the thiol-thiolate equilibrium at physiological pH, predicting a higher concentration of the reactive thiolate anion for the 6-isomer.
| Evidence Dimension | Thiol Acidity (pKa, Strongest Acidic) |
|---|---|
| Target Compound Data | pKa = 9.01 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Quinolinemethanethiol; pKa = 9.76 (Predicted, ChemAxon) |
| Quantified Difference | ΔpKa = 0.75 (6-isomer is more acidic) |
| Conditions | Computational prediction models (e.g., ChemAxon, ACD/Labs). |
Why This Matters
For applications requiring nucleophilic attack by the thiolate, such as Michael addition or disulfide exchange under mild aqueous conditions, the 6-isomer offers a greater proportion of active species at a target pH of 7.4 compared to the 2-isomer.
- [1] NP-MRD. (n.d.). NP-Card for 2-Quinolinemethanethiol (NP0083438). Retrieved from https://np-mrd.org View Source
